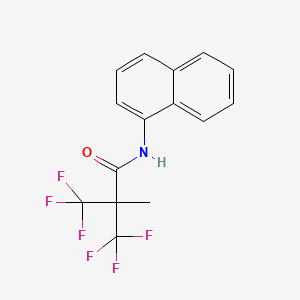
4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a complex organic compound with a unique structure that combines quinoline and pyrazolone moieties
准备方法
合成路线和反应条件
4-(1-乙基-1H-喹啉-2-亚基)-5-甲基-2-苯基-2,4-二氢-吡唑-3-酮的合成通常涉及在酸性或碱性条件下,1-乙基-2-喹啉酮与5-甲基-2-苯基-2,4-二氢-吡唑-3-酮的缩合。 该反应通常在对甲苯磺酸或乙醇钠等催化剂存在下进行,以促进目标产物的形成 .
工业生产方法
该化合物的工业生产方法没有得到很好的记载,这可能是由于其专门的性质和有限的商业需求。 一般方法将涉及扩大实验室合成工艺,优化反应条件,并通过重结晶或色谱等技术确保纯度。
化学反应分析
反应类型
4-(1-乙基-1H-喹啉-2-亚基)-5-甲基-2-苯基-2,4-二氢-吡唑-3-酮可以进行各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化,导致形成喹啉和吡唑啉衍生物。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行,导致形成还原的喹啉和吡唑啉化合物。
取代: 该化合物可以参与亲核取代反应,其中可以引入卤素或烷基等官能团。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢,酸性或碱性条件。
还原: 硼氢化钠,氢化铝锂,无水条件。
取代: 卤化剂,烷基化剂,二氯甲烷或乙醇等溶剂。
主要产物
从这些反应形成的主要产物包括各种喹啉和吡唑啉衍生物,它们可以根据使用的特定试剂和条件具有不同的官能团。
科学研究应用
4-(1-乙基-1H-喹啉-2-亚基)-5-甲基-2-苯基-2,4-二氢-吡唑-3-酮在科学研究中有多种应用:
药物化学: 该化合物因其潜在的药理特性而受到研究,包括抗炎、抗菌和抗癌活性。
材料科学: 它因其在有机电子学中的潜在用途而受到探索,例如有机发光二极管 (OLED) 和有机光伏 (OPV)。
生物学研究: 该化合物用于生化测定以研究酶相互作用和细胞途径。
工业应用: 它可以用作合成用于各种工业用途的更复杂有机分子的中间体.
作用机制
4-(1-乙基-1H-喹啉-2-亚基)-5-甲基-2-苯基-2,4-二氢-吡唑-3-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。喹啉部分可以与 DNA 嵌入,而吡唑啉部分可以与蛋白质相互作用,导致各种生物学效应。 该化合物可能会抑制酶活性或调节受体信号通路,从而导致其观察到的药理活性 .
相似化合物的比较
类似化合物
2-(4-氯苯基)-4-(1-乙基-1H-喹啉-2-亚基)-5-甲基-2,4-二氢-吡唑-3-酮: 与苯基相比,结构类似,具有一个氯苯基基团。
3-烯丙基-5-(1-乙基-1H-喹啉-2-亚基)-2-硫代-噻唑烷-4-酮: 包含一个噻唑烷酮环,而不是一个吡唑啉环。
1-乙基-2-[3-(1-乙基-1,2-二氢喹啉-2-亚基)丙-1-烯-1-基]喹啉-1-鎓氯化物: 具有喹啉鎓离子,而不是吡唑啉环
独特之处
4-(1-乙基-1H-喹啉-2-亚基)-5-甲基-2-苯基-2,4-二氢-吡唑-3-酮的独特之处在于它结合了喹啉和吡唑啉部分,赋予其独特的化学和生物学特性
属性
分子式 |
C21H19N3O |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
(4Z)-4-(1-ethylquinolin-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H19N3O/c1-3-23-18-12-8-7-9-16(18)13-14-19(23)20-15(2)22-24(21(20)25)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3/b20-19- |
InChI 键 |
LBCBLMHAHZYOKU-VXPUYCOJSA-N |
手性 SMILES |
CCN1/C(=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)/C=CC4=CC=CC=C41 |
规范 SMILES |
CCN1C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C=CC4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B11699138.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699146.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11699153.png)
![2-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699158.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11699159.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699161.png)
![1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene](/img/structure/B11699166.png)

![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11699181.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699189.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699194.png)
![(4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699199.png)
